Cas no 338975-74-9 (3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]-)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- structure](https://ja.kuujia.com/scimg/cas/338975-74-9x500.png)
3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- 化学的及び物理的性質
名前と識別子
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- 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]-
- 4-([(3-PYRIDINYLMETHYL)AMINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
- 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- AKOS005105172
- SMR000337666
- 338975-74-9
- 4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
- MLS000755986
- HMS2587K08
- CHEMBL3198891
- 9B-127
- SCHEMBL7547164
- MFCD00127675
- SCHEMBL7547160
-
- MDL: MFCD00127675
- インチ: InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
- InChIKey: NJKLBIAGAXNQFP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.08546096Da
- どういたいしつりょう: 202.08546096Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB301118-100mg |
4-{[(3-Pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one; . |
338975-74-9 | 100mg |
€221.50 | 2024-04-17 | ||
Ambeed | A938541-10mg |
4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one |
338975-74-9 | 90% | 10mg |
$87.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00882292-1g |
4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one |
338975-74-9 | 90% | 1g |
¥2401.0 | 2023-01-30 | |
abcr | AB301118-100 mg |
4-{[(3-Pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one; . |
338975-74-9 | 100MG |
€221.50 | 2023-02-10 |
3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]-に関する追加情報
Introduction to 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- (CAS No. 338975-74-9)
3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- (CAS No. 338975-74-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The chemical structure of 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- consists of a pyrazolone core with a substituted pyridine moiety. The presence of the pyridine ring and the amino group attached to the methylene bridge imparts specific pharmacological properties to the molecule. These structural elements are crucial for its binding affinity to various biological targets, such as enzymes and receptors.
Recent studies have highlighted the potential of 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- in treating inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways involved in inflammation, making it a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- has also shown promise in cancer research. A study published in Cancer Research reported that this compound selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The selective cytotoxicity observed in cancer cells suggests that this compound could be further optimized for use in targeted cancer therapies.
The pharmacokinetic profile of 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- has been extensively studied to understand its behavior in biological systems. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties make it suitable for further preclinical and clinical evaluation.
In addition to its therapeutic potential, 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- has been investigated for its use as a chemical probe in biological research. Its ability to selectively interact with specific targets makes it a valuable tool for elucidating the mechanisms underlying various diseases. For instance, it has been used to study the role of specific enzymes in inflammatory pathways and to identify potential biomarkers for early disease detection.
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- has been optimized to improve yield and purity. Various synthetic routes have been explored, including condensation reactions and cyclization processes. These methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production if needed.
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-4-[[(3-pyridinylmethyl)amino]methylene]- (CAS No. 338975-74-9) is a multifaceted compound with significant potential in both therapeutic applications and research tools. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development in the pharmaceutical industry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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